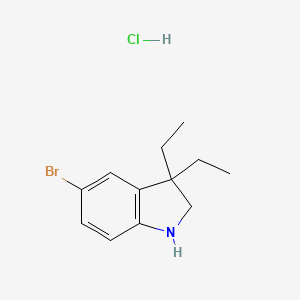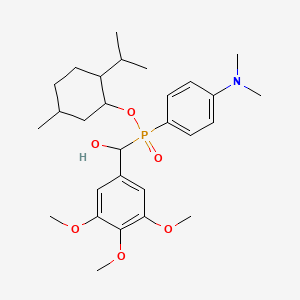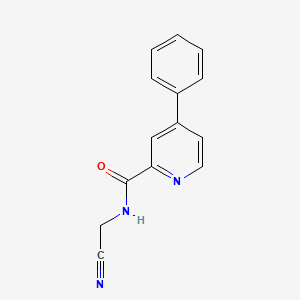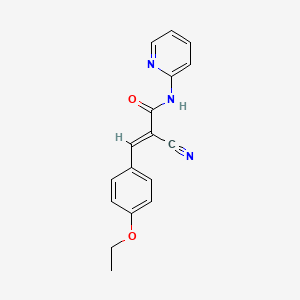
N-cyclobutyl-N-methylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-N-methylpyrazine-2-carboxamide, also known as CYM-5442, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. This compound is a selective agonist of the sphingosine-1-phosphate receptor 3 (S1P3), which is involved in various physiological processes such as immune cell trafficking, vascular development, and angiogenesis. In
Scientific Research Applications
Synthesis and Potential Applications
Enaminones as Building Blocks : Enaminones have been used to synthesize N-arylpyrazole-containing compounds, demonstrating potential antitumor and antimicrobial activities. The synthesis involved reactions with active methylene compounds and aliphatic amines, leading to various derivatives including bipyrazoles and pyrazolylcarbonyl triazolo-triazines. Some of these compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines comparable to those of 5-fluorouracil, suggesting their potential as antitumor agents (Riyadh, 2011).
Aminocarbonylation of Iodo-heteroaromatics : Palladium-catalyzed aminocarbonylation of iodo-heteroaromatics has been utilized to synthesize N-substituted nicotinamides and pyridyl-glyoxylamides, compounds of potential biological importance. This method allows for the introduction of various primary and secondary amines into the heteroaromatic ring, expanding the diversity of accessible bioactive molecules (Takács et al., 2007).
Heterocyclization Reactions : Studies on the heterocyclization reactions between derivatives of 5-aminopyrazoles and N-arylmaleimides have shown the possibility of obtaining mixtures of regio-isomeric compounds with potential biological activities. These reactions yield compounds such as pyrazolo[1,5-a]pyrimidine-7-carboxamides and pyrazolo[3,4-b]pyridine-4-carboxamides, highlighting the versatility of these synthetic approaches in generating novel heterocyclic compounds (Rudenko et al., 2011).
Synthesis of Pyrazolopyrimidines : A novel series of pyrazolopyrimidines derivatives have been synthesized, showing significant anticancer and anti-5-lipoxygenase activities. This research underscores the potential of these compounds in therapeutic applications, particularly in treating cancer and inflammation-related diseases (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Similar compounds such as carboxin and indole-2-carboxamides have been found to target succinate dehydrogenase [ubiquinone] flavoprotein subunit in mitochondria and mycobacterial membrane protein large 3 transporter (MmpL3) . These targets play crucial roles in energy production and transport processes within cells.
Mode of Action
Compounds with similar structures, such as carbendazim, have been found to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
Related compounds have been found to impact metabolic pathways like the enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, c1 metabolism, and nitrogen assimilation .
Result of Action
Similar compounds have shown antimycobacterial, antifungal, antibacterial, and photosynthesis-inhibiting activity .
properties
IUPAC Name |
N-cyclobutyl-N-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13(8-3-2-4-8)10(14)9-7-11-5-6-12-9/h5-8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYFFGIUBGICHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C(=O)C2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-N-methylpyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-ethyl 2-(6-acetamido-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355137.png)

![N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2355140.png)
![(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2355141.png)
![N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}prop-2-enamide](/img/structure/B2355145.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2355148.png)

![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B2355150.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2355152.png)
